N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-phenylpropanamide
Description
N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-phenylpropanamide (hereafter referred to as Compound A) is a pyridazine-based derivative featuring a 3-methylpyrazole moiety linked to a phenylpropanamide group. Its core pyridazine-pyrazole scaffold is shared with several bioactive compounds, suggesting possible applications in inflammatory, fibrotic, or metabolic disorders. The 3-phenylpropanamide substituent distinguishes it from related derivatives, likely influencing its physicochemical properties and target interactions.
Properties
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-17-15-16-29(28-17)22-13-12-21(26-27-22)24-19-8-10-20(11-9-19)25-23(30)14-7-18-5-3-2-4-6-18/h2-6,8-13,15-16H,7,14H2,1H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXMSXKCWQPLDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Compound A are contextualized below against five closely related analogs (Table 1). Key differences in substituents, molecular properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison of Compound A and Analogs
Structural Analysis
- Core Scaffold : All compounds share a pyridazine-pyrazole core, critical for binding to kinase or enzyme active sites .
- Compound C’s piperidinyl and fluoro-4-methylphenyl groups introduce steric bulk and electron-withdrawing effects, which may enhance metabolic stability but reduce solubility . Compound E’s trifluoromethylpyridyl moiety significantly increases lipophilicity, correlating with improved autotaxin inhibition in preclinical models .
Pharmacological Implications
- Compound A’s larger size (MW = 391.45 g/mol) may confer selectivity for specific kinase isoforms.
- Autotaxin Modulation : Compound E’s trifluoromethyl group and spirocyclic amine highlight the importance of electronegative substituents for ATX modulation, a feature absent in Compound A .
- Solubility vs. Potency : Compound B’s coumarin group increases molecular weight and planarity, which may improve binding affinity but compromise aqueous solubility compared to Compound A’s phenylpropanamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
